Cas no 1504770-76-6 (3-(1-benzothiophen-3-yl)-3-methylbutan-1-amine)

3-(1-benzothiophen-3-yl)-3-methylbutan-1-amine structure
1504770-76-6 structure
Product name:3-(1-benzothiophen-3-yl)-3-methylbutan-1-amine
CAS No:1504770-76-6
MF:C13H17NS
Molecular Weight:219.34578204155
CID:6053206
PubChem ID:79830555

3-(1-benzothiophen-3-yl)-3-methylbutan-1-amine 化学的及び物理的性質

名前と識別子

    • Benzo[b]thiophene-3-propanamine, γ,γ-dimethyl-
    • 3-(1-benzothiophen-3-yl)-3-methylbutan-1-amine
    • 3-(Benzo[b]thiophen-3-yl)-3-methylbutan-1-amine
    • CS-0272996
    • EN300-1832783
    • 1504770-76-6
    • AKOS018389130
    • インチ: 1S/C13H17NS/c1-13(2,7-8-14)11-9-15-12-6-4-3-5-10(11)12/h3-6,9H,7-8,14H2,1-2H3
    • InChIKey: DJCUYSQFZQNLRI-UHFFFAOYSA-N
    • SMILES: C12=CC=CC=C1C(C(C)(C)CCN)=CS2

計算された属性

  • 精确分子量: 219.10817072g/mol
  • 同位素质量: 219.10817072g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 2
  • 重原子数量: 15
  • 回転可能化学結合数: 3
  • 複雑さ: 215
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 54.3Ų
  • XLogP3: 3.5

じっけんとくせい

  • 密度みつど: 1.097±0.06 g/cm3(Predicted)
  • Boiling Point: 342.1±25.0 °C(Predicted)
  • 酸度系数(pKa): 10.41±0.19(Predicted)

3-(1-benzothiophen-3-yl)-3-methylbutan-1-amine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1832783-10.0g
3-(1-benzothiophen-3-yl)-3-methylbutan-1-amine
1504770-76-6
10g
$6882.0 2023-06-02
Enamine
EN300-1832783-1.0g
3-(1-benzothiophen-3-yl)-3-methylbutan-1-amine
1504770-76-6
1g
$1599.0 2023-06-02
Enamine
EN300-1832783-2.5g
3-(1-benzothiophen-3-yl)-3-methylbutan-1-amine
1504770-76-6
2.5g
$1509.0 2023-09-19
Enamine
EN300-1832783-0.1g
3-(1-benzothiophen-3-yl)-3-methylbutan-1-amine
1504770-76-6
0.1g
$678.0 2023-09-19
Enamine
EN300-1832783-0.5g
3-(1-benzothiophen-3-yl)-3-methylbutan-1-amine
1504770-76-6
0.5g
$739.0 2023-09-19
Enamine
EN300-1832783-5g
3-(1-benzothiophen-3-yl)-3-methylbutan-1-amine
1504770-76-6
5g
$2235.0 2023-09-19
Enamine
EN300-1832783-0.25g
3-(1-benzothiophen-3-yl)-3-methylbutan-1-amine
1504770-76-6
0.25g
$708.0 2023-09-19
Enamine
EN300-1832783-5.0g
3-(1-benzothiophen-3-yl)-3-methylbutan-1-amine
1504770-76-6
5g
$4641.0 2023-06-02
Enamine
EN300-1832783-0.05g
3-(1-benzothiophen-3-yl)-3-methylbutan-1-amine
1504770-76-6
0.05g
$647.0 2023-09-19
Enamine
EN300-1832783-1g
3-(1-benzothiophen-3-yl)-3-methylbutan-1-amine
1504770-76-6
1g
$770.0 2023-09-19

3-(1-benzothiophen-3-yl)-3-methylbutan-1-amine 関連文献

3-(1-benzothiophen-3-yl)-3-methylbutan-1-amineに関する追加情報

Professional Introduction to Compound with CAS No. 1504770-76-6 and Product Name: 3-(1-benzothiophen-3-yl)-3-methylbutan-1-amine

The compound identified by the CAS number 1504770-76-6 and the product name 3-(1-benzothiophen-3-yl)-3-methylbutan-1-amine represents a significant area of interest in the field of pharmaceutical chemistry and medicinal biology. This compound, featuring a complex aromatic heterocyclic structure, has garnered attention due to its potential applications in drug discovery and development. The molecular framework of this compound incorporates a benzothiophene moiety, which is a well-documented pharmacophore in numerous therapeutic agents, particularly those targeting neurological and cardiovascular disorders.

Recent advancements in synthetic organic chemistry have enabled the efficient preparation of derivatives like 3-(1-benzothiophen-3-yl)-3-methylbutan-1-amine, allowing researchers to explore its pharmacological properties with greater precision. The presence of the methylbutan-1-amine side chain introduces a unique set of physicochemical properties that can influence both the solubility and metabolic stability of the compound. These characteristics are critical factors when evaluating the drug-like qualities, or "-likeness," of a potential therapeutic agent.

In the context of modern drug discovery, the benzothiophene scaffold is particularly noteworthy due to its structural versatility and biological activity. Studies have demonstrated that benzothiophene derivatives exhibit a broad spectrum of biological effects, including anti-inflammatory, analgesic, and antioxidant properties. The specific substitution pattern in 3-(1-benzothiophen-3-yl)-3-methylbutan-1-amine may confer unique interactions with biological targets, making it a promising candidate for further investigation.

Current research in medicinal chemistry increasingly emphasizes the importance of structure-activity relationships (SAR) in designing novel therapeutics. The benzothiophene core in 3-(1-benzothiophen-3-yl)-3-methylbutan-1-amine provides a stable platform for modifications that can fine-tune its biological activity. For instance, alterations to the methylbutan-1-amine side chain could enhance binding affinity or selectivity for specific enzymes or receptors. Such modifications are often guided by computational modeling and high-throughput screening techniques, which allow for rapid evaluation of large libraries of compounds.

The synthesis of 3-(1-benzothiophen-3-yl)-3-methylbutan-1-amine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions, have been instrumental in constructing the benzothiophene ring system efficiently. These techniques not only streamline the synthetic process but also minimize unwanted byproducts, which is crucial for pharmaceutical applications where impurities can affect safety and efficacy.

From a pharmacological perspective, the amine functionality in 3-(1-benzothiophen-3-yl)-3-methylbutan-1-amine suggests potential interactions with monoamine transporters or receptors, which are key targets in treating conditions such as depression, anxiety, and neurodegenerative diseases. Preliminary studies may have explored its effects on neurotransmitter systems, although more comprehensive investigations are needed to fully elucidate its mechanism of action. The benzothiophene moiety's ability to cross the blood-brain barrier also makes it an attractive feature for central nervous system (CNS) drug development.

The compound's physicochemical properties, including solubility and lipophilicity, are critical determinants of its bioavailability and pharmacokinetic behavior. Computational tools like Quantitative Structure-Affinity Relationships (QSAR) can be employed to predict these properties based on the molecular structure. Optimizing these parameters is essential for ensuring that the compound reaches its intended target site in sufficient concentrations to exert a therapeutic effect while minimizing adverse reactions.

In conclusion, 3-(1-benzothiophen-3-ytl)-3-methylbutan-l-am ine (CAS No. 1504770 - 76 - 6) represents a fascinating subject of study in pharmaceutical chemistry. Its unique structural features—combining a benzothiophene core with a methylbutan-l-am ine side chain—offer opportunities for developing novel therapeutic agents with potential applications across multiple disease areas. As research progresses, further exploration of its biological activity and synthetic modifications will be crucial in determining its future role in medicine.

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